molecular formula C15H10BrClN2O B2981611 6-Bromo-3-(2-chlorobenzyl)-4(3H)-quinazolinone CAS No. 302913-46-8

6-Bromo-3-(2-chlorobenzyl)-4(3H)-quinazolinone

Cat. No. B2981611
CAS RN: 302913-46-8
M. Wt: 349.61
InChI Key: VGSDNIQAOQFDMN-UHFFFAOYSA-N
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Description

6-Bromo-3-(2-chlorobenzyl)-4(3H)-quinazolinone is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a quinazolinone derivative that has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 6-Bromo-3-(2-chlorobenzyl)-4(3H)-quinazolinone is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
In addition to its antitumor activity, 6-Bromo-3-(2-chlorobenzyl)-4(3H)-quinazolinone has been shown to have a variety of other biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain bacteria and fungi, and to have anti-inflammatory activity.

Advantages and Limitations for Lab Experiments

One advantage of using 6-Bromo-3-(2-chlorobenzyl)-4(3H)-quinazolinone in lab experiments is its well-defined chemical structure, which allows for precise measurements and control of experimental conditions. However, one limitation is that it can be difficult to obtain in large quantities, which may limit its use in certain types of experiments.

Future Directions

There are many potential future directions for research on 6-Bromo-3-(2-chlorobenzyl)-4(3H)-quinazolinone. One area of interest is in the development of new drugs for the treatment of cancer. Other potential areas of research include the study of its anti-inflammatory and antimicrobial properties, as well as its potential use in other types of scientific research. Overall, 6-Bromo-3-(2-chlorobenzyl)-4(3H)-quinazolinone is a promising compound that has the potential to contribute to a variety of scientific fields.

Synthesis Methods

The synthesis of 6-Bromo-3-(2-chlorobenzyl)-4(3H)-quinazolinone has been described in the literature. One method involves the reaction of 2-chlorobenzylamine with 6-bromo-3-nitroquinazolinone in the presence of a reducing agent such as iron powder. The resulting product is then purified by recrystallization.

Scientific Research Applications

6-Bromo-3-(2-chlorobenzyl)-4(3H)-quinazolinone has been studied for its potential use in a variety of scientific research applications. One area of interest is in the development of new drugs for the treatment of cancer. This compound has been shown to have antitumor activity in vitro and in vivo, and may be a promising candidate for further development.

properties

IUPAC Name

6-bromo-3-[(2-chlorophenyl)methyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClN2O/c16-11-5-6-14-12(7-11)15(20)19(9-18-14)8-10-3-1-2-4-13(10)17/h1-7,9H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSDNIQAOQFDMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=C(C=C3)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

302913-46-8
Record name 6-BROMO-3-(2-CHLOROBENZYL)-4(3H)-QUINAZOLINONE
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